Ethyl 4-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, an ester group, and a trifluoromethoxy group attached to a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed through a condensation reaction involving a thiol and a nitrile . The piperazine ring could be introduced through a reaction with a suitable piperazine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The thiazole and piperazine rings would introduce rigidity into the molecule, while the ester and trifluoromethoxy groups would add polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The thiazole ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and trifluoromethoxy groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate derivatives. Such compounds have been investigated for their antimicrobial, antilipase, and antiurease activities, demonstrating moderate to good efficacy against test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Activities of Triazole Derivatives
Novel triazole derivatives synthesized from various ester ethoxycarbonylhydrazones have shown good to moderate antimicrobial activities. This demonstrates the potential of ethyl 4-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate analogs in contributing to the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Aminoethyl-5-carbethoxythiazoles
The precursor ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been used in Michael-like addition reactions with secondary amines to generate ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This synthetic approach illustrates the chemical versatility of the compound for generating structurally diverse analogs (Boy & Guernon, 2005).
Mycobacterium tuberculosis GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds were evaluated for their antituberculosis activity and cytotoxicity, with some showing promising activity against all test metrics (Jeankumar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain diseases .
Biochemical Pathways
These include pathways involved in inflammation, cancer, viral infections, and other diseases . The compound’s effects on these pathways lead to various downstream effects, contributing to its overall biological activity.
Pharmacokinetics
Factors such as the compound’s solubility, stability, and permeability can influence how well it is absorbed and distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
These could include inhibiting the growth of cancer cells, reducing inflammation, or inhibiting the replication of viruses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and how it is metabolized in the body . .
Properties
IUPAC Name |
ethyl 4-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4S/c1-2-28-17(27)25-9-7-24(8-10-25)15(26)14-11-30-16(23-14)22-12-3-5-13(6-4-12)29-18(19,20)21/h3-6,11H,2,7-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPZIAOGZXLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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